Byakangelicol
Overview
Description
Byakangelicol is a naturally occurring coumarin compound isolated from the roots of Angelica dahurica, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and bone-protective effects .
Mechanism of Action
Target of Action
Byakangelicol primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
This compound inhibits the activity and induction of COX-2 in a dose-dependent manner . It attenuates the expression of COX-2, thereby reducing the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator .
Biochemical Pathways
This compound affects the COX-2/NF-κB signaling pathway . It suppresses the expression of COX-2 and related pro-inflammatory factors by modulating macrophage polarization status and the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After both intravenous (5 mg/kg) and oral (15 mg/kg) administrations, it was found that this compound has a low bioavailability of 3.6% .
Result of Action
This compound effectively inhibits the activation of osteoclasts stimulated by titanium particles (TiPs) . It also significantly alleviates TiPs-induced cranial osteolysis . In human pulmonary epithelial cells, it inhibits the release of PGE2, which may be mediated by the suppression of COX-2 expression and the activity of the COX-2 enzyme .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of TiPs . TiPs significantly enhance the expression of inflammation-related genes, including COX-2 . This compound effectively inhibits this TiPs-stimulated activation .
Biochemical Analysis
Biochemical Properties
Byakangelicol plays a crucial role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammatory and metabolic pathways. One of the key enzymes that this compound interacts with is cyclooxygenase-2 (COX-2). This compound inhibits the expression and activity of COX-2, thereby reducing the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in human lung epithelial A549 cells . Additionally, this compound modulates the NF-κB signaling pathway, which is pivotal in regulating immune and inflammatory responses . This compound’s interaction with these biomolecules highlights its potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In osteoclasts, this compound suppresses osteoclastogenesis and bone destruction by inhibiting the COX-2/NF-κB signaling pathway . This inhibition leads to a decrease in the expression of osteoclastogenic markers such as matrix metalloproteinase-9 (MMP-9) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) . In human lung epithelial A549 cells, this compound reduces the release of prostaglandin E2 (PGE2), thereby mitigating inflammation . These cellular effects underscore this compound’s potential in treating inflammatory and bone-related disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules and subsequent modulation of signaling pathways. This compound binds to and inhibits the activity of cyclooxygenase-2 (COX-2), leading to a reduction in the synthesis of pro-inflammatory prostaglandins . Additionally, this compound modulates the NF-κB signaling pathway by influencing macrophage polarization, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) . These molecular interactions highlight this compound’s role in regulating inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability in vitro, maintaining its inhibitory effects on COX-2 and NF-κB signaling pathways over extended periods In vivo studies have demonstrated that this compound effectively inhibits inflammation-related factors and alleviates osteolysis over time . These findings suggest that this compound’s therapeutic effects are sustained over prolonged durations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to inhibit the release of prostaglandin E2 (PGE2) in a dose-dependent manner . Higher doses of this compound result in more pronounced anti-inflammatory effects, while lower doses exhibit moderate efficacy. At excessively high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby modulating metabolic flux and metabolite levels . Additionally, this compound’s effects on the NF-κB signaling pathway influence the expression of various metabolic enzymes and cofactors . These interactions underscore this compound’s role in regulating metabolic processes and inflammatory responses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In human lung epithelial A549 cells, this compound is taken up and localized within the cytoplasm, where it exerts its inhibitory effects on COX-2 and NF-κB signaling pathways . Additionally, this compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its cellular uptake and accumulation . These transport and distribution mechanisms are crucial for this compound’s therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. In human lung epithelial A549 cells, this compound is predominantly localized within the cytoplasm, where it inhibits the activity of cyclooxygenase-2 (COX-2) and modulates the NF-κB signaling pathway . This cytoplasmic localization is essential for this compound’s ability to regulate inflammatory responses and cellular metabolism. Additionally, this compound’s subcellular localization may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . These localization mechanisms are critical for this compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Byakangelicol can be synthesized through various methods, including extraction from Angelica dahurica roots followed by purification processes. The extraction typically involves using solvents like ethanol or methanol, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Angelica dahurica roots. The process includes drying the roots, grinding them into a powder, and then using solvent extraction methods. The crude extract is then subjected to chromatographic purification to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Byakangelicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure.
Substitution: Substitution reactions can occur at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and bone-protective properties.
Industry: Potential use in developing pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Imperatorin: Another coumarin with similar anti-inflammatory properties.
Osthole: Known for its anti-cancer and bone-protective effects.
Xanthotoxin: Exhibits various biological activities, including anti-inflammatory and anti-cancer effects
Uniqueness of Byakangelicol: this compound is unique due to its potent inhibition of COX-2 and its ability to modulate the NF-κB pathway, making it a promising candidate for developing new therapeutic agents for inflammatory and bone-related diseases .
Properties
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBITTMJKIGFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61046-59-1 | |
Record name | byakangelicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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